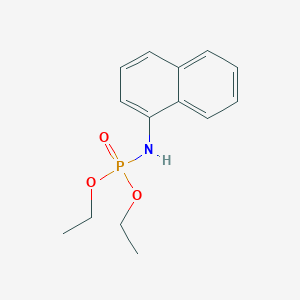

N-diethoxyphosphorylnaphthalen-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about its physical state (solid, liquid, gas) at room temperature .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis process can vary greatly depending on the specific compound and the starting materials .Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions. The products of these reactions can provide valuable information about the structure and properties of the compound .Physical And Chemical Properties Analysis

The physical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. Chemical properties describe how a compound reacts with other compounds .Applications De Recherche Scientifique

Chirality Sensing

Research demonstrates the development of stereodynamic probes that can rapidly bind to amines, amino alcohols, or amino acids, translating this binding event into a dual optical response. This application is particularly relevant for chirality sensing of several compounds, where the asymmetric transformation facilitates the determination of absolute configuration, enantiomeric excess (ee), and total concentration of many compounds. The utility of these chemosensors has been validated across multiple substrates, showcasing their broad applicability in stereoselective detection and analysis (Bentley & Wolf, 2014).

Organic Synthesis

Advancements in organic synthesis are highlighted by the rational synthesis of AB-type N-substituted core-functionalized naphthalene diimides (cNDIs). This process involves an acid-mediated transformation and sequential condensation reactions, showcasing a method for preparing a wide variety of heterocyclic, aromatic, and aliphatic heterodiimides. This synthesis approach underscores the versatility of N-diethoxyphosphorylnaphthalen-1-amine derivatives in constructing complex organic molecules with high yields, demonstrating their importance in material science and chemical synthesis (Berezin et al., 2015).

Reaction Mechanisms

The study of reaction mechanisms, particularly the amination of aryl halides catalyzed by palladium complexes, is crucial. Research revisiting the mechanism of this transformation has provided new insights into the catalytic process, including the identification of palladium(0) species and the kinetics of catalytic reactions. This research not only corrects previous misunderstandings but also enhances the understanding of amination reactions, pivotal for developing more efficient and selective catalytic systems (Shekhar et al., 2006).

Mécanisme D'action

Target of Action

Diethyl naphthalen-1-ylphosphoramidate, also known as N-diethoxyphosphorylnaphthalen-1-amine or N-(DIETHOXYPHOSPHORYL)NAPHTHALEN-1-AMINE, is a complex organophosphorus compound Phosphoramidates, a class of organophosphorus compounds, are known to interact with key physiological elements present in genetic material, energy transfer, enzymes, and other biomolecules .

Mode of Action

The formation of phosphoramidates involves several synthetic routes, including salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (pad)

Biochemical Pathways

Molecules containing p-n linkages, like phosphoramidates, are found in a large array of biologically active natural products . These compounds can influence various life processes, suggesting that they may interact with multiple biochemical pathways.

Result of Action

Phosphoramidates are known to interact with key physiological elements present in genetic material, energy transfer, enzymes, and other biomolecules , suggesting that they may have significant molecular and cellular effects.

Action Environment

The stability of alkali metal naphthalenides, which are powerful reducing agents used in the synthesis of phosphoramidates, is known to be influenced by factors such as the type of alkali metal, the type of solvent, temperature, and storage time .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-diethoxyphosphorylnaphthalen-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18NO3P/c1-3-17-19(16,18-4-2)15-14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQFSYRISNJJIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NC1=CC=CC2=CC=CC=C21)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18NO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-diethoxyphosphorylnaphthalen-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride](/img/no-structure.png)

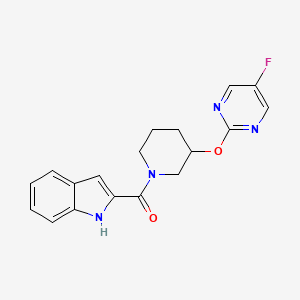

![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2987157.png)

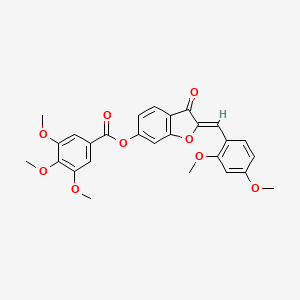

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2987163.png)

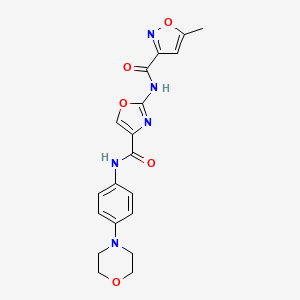

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2987170.png)